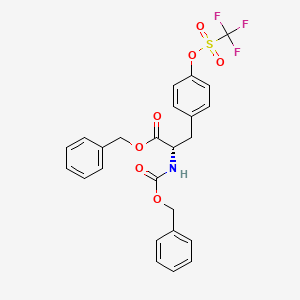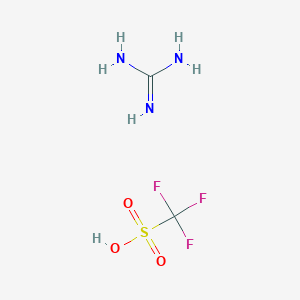
15-Dihydroepioxylubimin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Dihydroepioxylubimin is a naturally occurring sesquiterpenoid compound found in certain plants, including the herbs of Datura metel. It belongs to the class of carotenoid compounds and is characterized by its red to orange crystalline solid appearance . This compound is known for its antioxidant and moisturizing properties, making it valuable in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
15-Dihydroepioxylubimin can be synthesized through organic synthesis processes. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound can be achieved through both natural extraction and artificial synthesis. Natural extraction involves isolating the compound from specific fruits, plants, or algae such as cranberries, annatto, and red algae . Artificial synthesis, on the other hand, involves organic synthesis techniques to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
15-Dihydroepioxylubimin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxylated compounds, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
15-Dihydroepioxylubimin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.
Biology: It is studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the formulation of cosmetic products for its moisturizing and antioxidant properties
Mécanisme D'action
The mechanism of action of 15-Dihydroepioxylubimin involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It exerts its effects by scavenging free radicals and reducing oxidative damage to cells and tissues. The compound may also modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 15-Dihydroepioxylubimin include other sesquiterpenoids and carotenoids such as:
Diosmin: A citrus flavonoid with vascular health benefits.
Beta-carotene: A precursor to vitamin A with antioxidant properties.
Lycopene: A carotenoid with potential health benefits, including antioxidant and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific molecular structure and combination of antioxidant and moisturizing properties. Unlike some other sesquiterpenoids, it is particularly effective in cosmetic applications for skin hydration and protection against oxidative stress .
Propriétés
IUPAC Name |
(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIIWZCGVADPIE-KYFQHEKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, anti- (9CI)](/img/new.no-structure.jpg)







